Phensuximide is a synthetic organic compound classified as a succinimide derivative. It serves as a valuable tool in scientific research, particularly in the fields of neuropharmacology, toxicology, and medicinal chemistry, due to its specific interactions with biological systems.
Related Compounds
α-Phenylsuccinimide
Compound Description: α-Phenylsuccinimide is a cyclic imide and a key metabolite of Phensuximide. [] In vivo studies show that it is hydrolyzed to form (R)-2-phenylsuccinamic acid. [, ] Research suggests that it may share a similar metabolic pathway with Phenytoin, leading to the formation of (R)-phenylhydantoic acid. []
Relevance: α-Phenylsuccinimide is a major metabolite of Phensuximide and provides insights into its metabolic fate. [] It lacks the N-methyl group present in Phensuximide, making it a crucial point of comparison for understanding the metabolic pathways and potential toxicity of both compounds. [, ]
(R)-2-Phenylsuccinamic Acid
Compound Description: (R)-2-Phenylsuccinamic acid is a chiral carboxylic acid formed through the hydrolysis of both Phensuximide and α-Phenylsuccinimide. [] This metabolic pathway appears to be stereospecific, favoring the formation of the levo isomer. []
Relevance: This compound is a crucial metabolite of Phensuximide, highlighting the metabolic pathway involving ring-opening. [] Its formation, along with the formation of (R)-phenylhydantoic acid from Phenytoin, suggests a potential common enzyme responsible for the stereospecific hydrolysis of both succinimide and hydantoin rings. []
N-Methyl-α-(p-hydroxyphenyl)succinimide
Compound Description: This compound is a hydroxylated metabolite of Phensuximide identified in dog urine studies. [] Its detection, specifically after treating urine with β-glucuronidase, suggests it exists in a conjugated form, likely as a glucuronide. []
Relevance: The presence of this metabolite indicates that Phensuximide undergoes aromatic hydroxylation as part of its metabolic pathway. [] This finding contributes to the understanding of the drug's biotransformation and potential for forming hydroxylated metabolites, which could possess different pharmacological or toxicological profiles. []
Methsuximide
Compound Description: Methsuximide, like Phensuximide, is a succinimide antiepileptic drug. [, , , , , ] It is metabolized to N-Desmethylmethsuximide, its pharmacologically active form. [, ] Compared to Phensuximide, Methsuximide demonstrates higher efficacy in treating epilepsy, attributed to its longer half-life and the accumulation of its active metabolite. [] It also shows activity against a broader range of seizure types. []
Relevance: Methsuximide's structural similarity to Phensuximide, differing by a methyl group on the succinimide ring, provides a valuable comparison for understanding structure-activity relationships within this drug class. [, , , , , ] Their contrasting pharmacokinetic profiles and clinical efficacy further emphasize the impact of subtle structural modifications on their therapeutic effects. []
Ethosuximide
Compound Description: Ethosuximide, a succinimide antiepileptic, is widely used to treat absence seizures. [, , , , , , ] Unlike Phensuximide, Ethosuximide is less effective in preventing maximal electroshock seizures in animal models. [] This difference highlights the distinct mechanisms of action and therapeutic profiles between the two drugs. []
Relevance: Although both Ethosuximide and Phensuximide belong to the succinimide class of antiepileptic drugs, their contrasting efficacy against different seizure types emphasizes their distinct pharmacological profiles. [, , , , , , ] This distinction underlines the importance of understanding the structure-activity relationships within this drug class for optimizing therapeutic efficacy. []
2-(3-Chlorophenyl)-N-methylsuccinimide (CPMS)
Compound Description: CPMS is a halogenated derivative of Phensuximide, designed to explore the impact of structural modifications on nephrotoxic potential. [] Initial studies in rats revealed minimal changes in renal function following acute administration. []
Relevance: CPMS, a structural analog of Phensuximide, helps investigate the influence of a chlorine atom on the phenyl ring regarding potential toxicity. [] Though preliminary findings suggest minimal acute nephrotoxicity, further investigation is needed to understand its long-term effects. []
2-(4-tert-Butylphenyl)-N-methylsuccinimide (BPMS)
Compound Description: BPMS is another structural derivative of Phensuximide, incorporating a bulky tert-butyl group on the phenyl ring to assess its impact on nephrotoxicity. [] Acute administration in rats led to mild renal tubular necrosis and glomerular membrane thickening. []
Relevance: BPMS, by introducing a bulky substituent, allows researchers to probe the influence of steric factors on the potential toxicity of Phensuximide analogs. [] The observed renal effects, although mild, suggest that structural modifications at this position can impact the compound's toxicological profile. []
2-(3,5-Dichlorophenyl)-N-methylsuccinimide (DPMS)
Compound Description: DPMS represents a di-halogenated analog of Phensuximide, designed to further explore the relationship between halogen substitution and toxicity. [] In rats, acute DPMS administration resulted in mild renal tubular necrosis and glomerular membrane thickening. [] Co-administration with Phenobarbital exacerbated these effects, leading to severe toxicity and death. []
Relevance: As a di-chlorinated analog, DPMS provides valuable insights into the potential for enhanced toxicity with increased halogen substitution on the phenyl ring of Phensuximide. [] Its heightened toxicity when co-administered with Phenobarbital suggests potential drug-drug interactions and underscores the need for careful consideration when using these drugs in combination. []
N-Phenylsuccinimide (NPS)
Compound Description: NPS serves as a core structural analog of Phensuximide, lacking the N-methyl group. [] It is known to exhibit antifungal properties. [] Studies have shown that halogenation of the phenyl ring in NPS can augment its nephrotoxic potential, prompting investigations into similar modifications in Phensuximide. []
Relevance: NPS, as a fundamental structural analog of Phensuximide, offers a basis for understanding the impact of the N-methyl group on the pharmacological and toxicological properties. [] Despite their structural similarities, the contrasting effects of halogen substitution on their nephrotoxic potential highlight the complexities of structure-activity relationships within this chemical class. []
Synthesis Analysis
Phensuximide is synthesized through the reaction of phenylsuccinic acid or its anhydride with methylamine. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrrolidine ring structure characteristic of succinimides. The general procedure can be summarized as follows:
Reactants: Phenylsuccinic acid or phenylsuccinic anhydride and methylamine.
Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion.
Yield: The synthesis yields a solid product, which can be purified through crystallization or chromatography techniques.
Molecular Structure Analysis
The molecular structure of Phensuximide features a pyrrolidine ring fused with two carbonyl groups, which are characteristic of diones. The structure can be visualized as follows:
Core Structure: A five-membered saturated ring (pyrrolidine) containing one nitrogen atom and four carbon atoms.
Functional Groups: Two carbonyl groups (C=O) located at positions 2 and 5 on the pyrrolidine ring.
Substituents: A phenyl group (C6H5) attached to the nitrogen atom at position 3.
The stereochemistry of Phensuximide allows for potential diastereomeric forms due to the presence of chiral centers in its structure, which can influence its pharmacological properties.
Chemical Reactions Analysis
Phensuximide participates in various chemical reactions typical for succinimides, including:
Michael Addition Reactions: Phensuximide can act as an electrophile in Michael addition reactions, where nucleophiles add to the double bond of maleimides or similar compounds, resulting in new derivatives with varied biological activities.
Degradation Reactions: Under certain conditions, Phensuximide may undergo hydrolysis or oxidation, leading to the formation of different metabolites that could possess distinct pharmacological effects.
These reactions are significant for developing new derivatives with enhanced therapeutic profiles.
Mechanism of Action
Inhibition of Neuronal Activity: Phensuximide may inhibit depolarization-induced accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in brain tissue, contributing to reduced neuronal excitability.
Calcium Channel Interaction: It is suggested that Phensuximide interacts with calcium channels, particularly T-type calcium channels, which are crucial in regulating neurotransmitter release and neuronal firing rates.
Suppression of Spike-Wave Discharges: The compound specifically suppresses the paroxysmal three-cycle-per-second spike-and-wave EEG patterns characteristic of absence seizures.
Physical and Chemical Properties Analysis
Phensuximide exhibits several notable physical and chemical properties:
Physical State: Solid at room temperature.
Melting Point: Approximately 72 °C.
Solubility: Highly soluble in water (7020 mg/L) and exhibits moderate lipophilicity with a logP value around 0.7.
Polar Surface Area: 37.38 Ų, indicating some degree of hydrophilicity.
Hydrogen Bonding Capacity: Contains two hydrogen bond acceptors but no donors, which may influence its interaction with biological targets.
These properties are essential for understanding its pharmacokinetics and bioavailability.
Applications
Phensuximide has several scientific applications, primarily in pharmacology:
Anticonvulsant Therapy: It is used clinically to manage absence seizures in patients with epilepsy.
Research on Derivatives: Due to its structural characteristics, Phensuximide serves as a scaffold for synthesizing new compounds with potential therapeutic effects against various conditions such as cancer and inflammation.
Mechanistic Studies: Its interactions with calcium channels and other neuronal systems make it a valuable compound for studying seizure mechanisms and developing new antiepileptic drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cdc7 kinase is a key regulator of the S-phase of the cell cycle. It is known to promote the activity of DNA replication origins in eukaryotic organisms. Inhibition of Cdc7 kinase causes blockade of DNA synthesis in human cell lines. Tumor cells are then funneled into the apoptotic pathway in a p53-independent manner. Pharmacological inhibition of Cdc7 kinase can be an effective strategy for the development of oncologic therapeutics useful for treatment of cancers. PHA-767491 is a potent inhibitor of Cdc7 kinase with an IC50 value of 10 nM in the presence of 1.5 µM ATP. At 10 µM, PHA-767491 induces apoptotic cell death in multiple cancer cell types. PHA-767491 also inhibits Cdk9, a kinase involved in the phosphorylation of RNA polymerase II and in transcriptional regulation of gene expression, with an IC50 value of 34 nM. PHA-767491, also known as CAY10572, is a potent, ATP-competitive dual cdc7/cdk9 inhibitor (IC50 values are 10 and 34 nM respectively) that prevents initiation of DNA replication. PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil. PHA-767491 in combination with 5-FU exhibited much stronger cytotoxicity and induced significant apoptosis manifested by remarkably increased caspase 3 activation and poly(ADP-Ribose) polymerase fragmentation in HCC cells. PHA-767491 directly counteracted the 5-FU-induced phosphorylation of Chk1, a substrate of Cdc7; and decreased the expression of the anti-apoptotic protein myeloid leukemia cell 1, a downstream target of Cdk9.
(6aR,11aR)-6a,11a-Dihydro-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol; Phaseolidin is a natural product found in Erythrina sigmoidea, Erythrina crista-galli, and other organisms with data available.